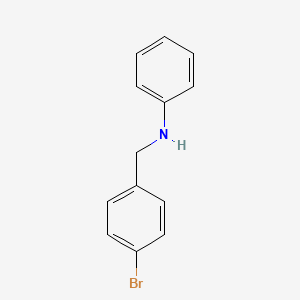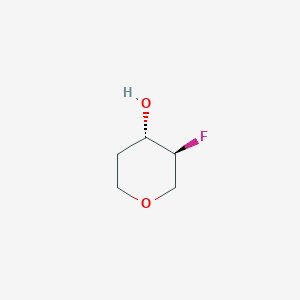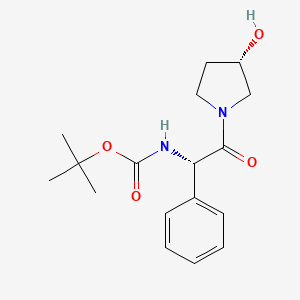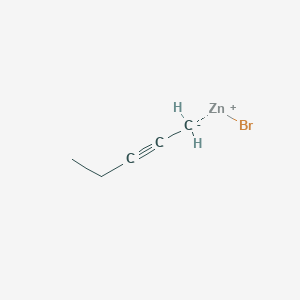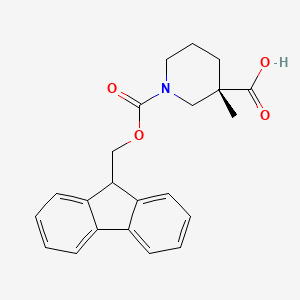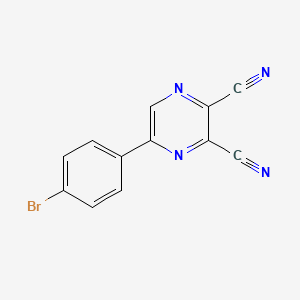
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound . It is a biologically active scaffold that contains pyrrole and pyrazine rings . This compound has been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This process results in the formation of pyrazine derivatives in good to moderate yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H7BrN2O4 . The structure of these compounds in the crystal state is consistent with non-planar geometry .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 323.1 . The compound has a non-planar geometry in its crystal state .作用機序
The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
実験室実験の利点と制限
The advantages of using 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile in lab experiments include its relatively low cost and its availability from a variety of sources. In addition, it can be easily synthesized from commercially available starting materials. The main limitation of using this compound in lab experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.
将来の方向性
The potential applications of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile are vast, and there are many future directions that could be explored. For example, further research could be conducted to investigate its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory agent, as well as its potential as a protective agent against oxidative stress. Finally, further studies could be conducted to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases.
合成法
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile can be synthesized via a two-step process. The first step involves the preparation of the pyrazine ring by the reaction of 4-bromophenylhydrazine with 2-chloro-3-nitropyridine. The second step involves the formation of the nitrile group by the reaction of the pyrazine with acrylonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.
科学的研究の応用
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has been used in various studies for its potential therapeutic applications. For example, it has been used in the synthesis of novel compounds for the treatment of cancer, Alzheimer’s disease, and other diseases. In addition, it has been used as a starting material in the synthesis of compounds for the treatment of fungal infections, such as Candida albicans. It has also been used in the synthesis of compounds for the treatment of bacterial infections, such as Staphylococcus aureus.
特性
IUPAC Name |
5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJILMAEUYRXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
